2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring:
- A chromeno[2,3-c]pyrrole core fused with a dione moiety.
- Furan-2-ylmethyl and 3-methoxy-4-(2-methylpropoxy)phenyl substituents at positions 2 and 1, respectively.
- 6,7-Dimethyl groups on the chromene ring.
Preliminary studies suggest its relevance in anticancer, anti-inflammatory, and antimicrobial applications due to interactions with enzymes and receptors like G-protein-coupled receptors (GPCRs) and viral proteases .
Properties
Molecular Formula |
C29H29NO6 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H29NO6/c1-16(2)15-35-22-9-8-19(13-24(22)33-5)26-25-27(31)21-11-17(3)18(4)12-23(21)36-28(25)29(32)30(26)14-20-7-6-10-34-20/h6-13,16,26H,14-15H2,1-5H3 |
InChI Key |
PQISRXFDRUXZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)OCC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, which can be achieved through methods such as the Paal-Knorr synthesis or the Feist-Bénary synthesis
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 2,5-dihydroxyfuran, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(FURAN-2-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Insights :
- The furan-2-ylmethyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., proteases) compared to pyridyl or hydroxyethyl substituents .
- 6,7-Dimethyl groups on the chromene ring likely stabilize the planar conformation, favoring intercalation with DNA or protein targets .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 1-(4-Bromophenyl) Analog | Pyridin-2-yl Derivative |
|---|---|---|---|
| LogP | 3.8 (predicted) | 4.2 | 2.9 |
| Solubility (µg/mL) | 12 (aqueous) | 8 | 25 |
| Plasma Protein Binding (%) | 92 (estimated) | 95 | 88 |
Analysis :
- The target compound’s 2-methylpropoxy group reduces LogP compared to bromophenyl analogs, improving aqueous solubility .
- Furan moiety contributes to moderate plasma protein binding, balancing tissue distribution and clearance .
Biological Activity
The compound 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C22H27N1O4
- Molecular Weight : 367.46 g/mol
- CAS Number : Not listed in the available databases.
The compound features a furan ring, a chromeno-pyrrole moiety, and various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that similar compounds with chromeno-pyrrole structures exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrrole have shown promising results in inhibiting the proliferation of cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μmol/mL) | Reference |
|---|---|---|---|
| Chromeno-Pyrrole Derivative A | A-549 | 0.04 | |
| Chromeno-Pyrrole Derivative B | MCF7 | 0.06 | |
| Chromeno-Pyrrole Derivative C | HCT-116 | 0.08 |
Antioxidant Activity
Compounds containing furan and methoxy groups have also been evaluated for their antioxidant properties. The DPPH radical-scavenging assay is commonly used to assess this activity. In vitro studies have shown that certain derivatives exhibit moderate to high antioxidant activity compared to standard antioxidants like ascorbic acid .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the furan ring and methoxy substituents may enhance its ability to interact with cellular targets involved in cancer progression and oxidative stress response pathways.
Study on Anticancer Properties
In a study published in 2022, researchers synthesized various derivatives of chromeno-pyrroles and tested their anticancer efficacy against multiple cell lines. The study concluded that specific structural modifications significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets associated with cancer and inflammation. These studies suggest that the compound may effectively inhibit key enzymes involved in tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
